2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile
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Overview
Description
2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a chromene core structure with a propanedinitrile group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by a Claisen rearrangement to yield 8,8-dimethyl-2,3-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one . The final step involves the reaction with various aromatic aldehydes to produce the desired compound .
Industrial Production Methods
The use of environmentally friendly catalysts and solvent-free conditions can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile involves its interaction with various molecular targets and pathways. It can inhibit enzymes, interact with DNA, and modulate signaling pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4H-Chromen-4-one: Another member of the chromene family with similar biological activities.
2H-Chromen-2-one: Known for its anticoagulant properties.
Pyrano[2,3-f]chromenone: Studied for its anticancer and antimicrobial activities.
Uniqueness
2,3-Dihydro-4h-chromen-4-ylidenepropanedinitrile is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other chromenes. This makes it a valuable compound for research in various fields .
Properties
CAS No. |
30197-78-5 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(2,3-dihydrochromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H8N2O/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-4H,5-6H2 |
InChI Key |
LASRYGWUQDOKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1=C(C#N)C#N |
Origin of Product |
United States |
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